3-Chloro-5-hydroxypyridine-2-carboxylic acid
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Overview
Description
3-Chloro-5-hydroxypyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H4ClNO3 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a hydroxyl group at the fifth position, and a carboxylic acid group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-hydroxypyridine-2-carboxylic acid typically involves the chlorination of 5-hydroxypyridine-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
5-Hydroxypyridine-2-carboxylic acid+SOCl2→3-Chloro-5-hydroxypyridine-2-carboxylic acid+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-hydroxypyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide (NaNH2) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of 3-chloro-5-oxopyridine-2-carboxylic acid.
Reduction: Formation of 3-chloro-5-hydroxypyridine-2-methanol.
Substitution: Formation of 3-amino-5-hydroxypyridine-2-carboxylic acid or 3-thio-5-hydroxypyridine-2-carboxylic acid.
Scientific Research Applications
3-Chloro-5-hydroxypyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-hydroxypyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and hydroxyl group play crucial roles in binding to active sites, while the carboxylic acid group may participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-hydroxypyridine-5-carboxylic acid
- 5-Chloro-2-hydroxypyridine
- 3-Hydroxypyridine-2-carboxylic acid
- 2-Chloro-3-hydroxypyridine
Uniqueness
3-Chloro-5-hydroxypyridine-2-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
3-chloro-5-hydroxypyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO3/c7-4-1-3(9)2-8-5(4)6(10)11/h1-2,9H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHONMTCMWZHUID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856538 |
Source
|
Record name | 3-Chloro-5-hydroxypyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211536-84-3 |
Source
|
Record name | 3-Chloro-5-hydroxy-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211536-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-hydroxypyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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